molecular formula C5H5ClN2O2 B141419 (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime CAS No. 147742-73-2

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime

Cat. No. B141419
M. Wt: 160.56 g/mol
InChI Key: RQVMFGFUQHFUPF-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In We will also list several future directions for further research on this compound.

Scientific Research Applications

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. Additionally, it has been studied for its potential use as a molecular probe in imaging studies.

Mechanism Of Action

The mechanism of action of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the biosynthesis of essential metabolites, leading to the inhibition of bacterial growth. It may also interfere with the electron transport chain in bacterial cells, leading to the disruption of energy production and cell death.

Biochemical And Physiological Effects

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial cells by interfering with essential metabolic pathways. It has also been found to have herbicidal and insecticidal properties, leading to the inhibition of weed and pest growth. Additionally, it has been found to have potential as a molecular probe in imaging studies due to its fluorescent properties.

Advantages And Limitations For Lab Experiments

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime has several advantages and limitations for lab experiments. One of its advantages is its antimicrobial activity, which makes it a useful tool for studying bacterial growth and metabolism. Its herbicidal and insecticidal properties also make it a useful tool for studying weed and pest growth. However, one of its limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, its fluorescent properties may interfere with certain imaging studies.

Future Directions

There are several future directions for further research on (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime. One direction is to study its potential use as a molecular probe in imaging studies. Another direction is to study its potential use as a herbicide and insecticide in agricultural settings. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime can be achieved through various methods. One of the methods involves the reaction of (E)-2-(bromomethyl)-3-chloroisoxazol-5-yl with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde with hydroxylamine hydrochloride in the presence of a base. Both methods result in the formation of (E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime.

properties

IUPAC Name

(NE)-N-[2-(3-chloro-1,2-oxazol-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-5-3-4(10-8-5)1-2-7-9/h2-3,9H,1H2/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMFGFUQHFUPF-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(ON=C1Cl)C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-chloroisoxazol-5-yl)acetaldehyde oxime

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